5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride
Description
5-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride is a hydantoin derivative characterized by an imidazolidine-2,4-dione core (a five-membered ring with two ketone groups) substituted at the 5-position with a 2-aminoethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Hydantoins are widely studied for their biological activities, including anticonvulsant, antimicrobial, and receptor-modulating properties .
Properties
CAS No. |
2770358-62-6 |
|---|---|
Molecular Formula |
C5H10ClN3O2 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-(2-aminoethyl)imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-2-1-3-4(9)8-5(10)7-3;/h3H,1-2,6H2,(H2,7,8,9,10);1H |
InChI Key |
DSHKTAUHEPNWAI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1C(=O)NC(=O)N1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Imidazolidine-2,4-dione Core Synthesis
Starting material : Ethyl glyoxylate and urea undergo cyclization in methanol with catalytic sulfuric acid (yield: 85%).
Side-Chain Introduction
Reagents :
-
2-Bromoethylamine hydrobromide (1.2 equiv.)
-
Triethylamine (2.5 equiv.) as base
-
Solvent: Anhydrous DMF at 0–5°C
Mechanism :
The base deprotonates the imidazolidine nitrogen, facilitating SN2 alkylation. Post-reaction, the mixture is neutralized with HCl, and the hydrochloride salt precipitates upon cooling.
Data comparison :
Reductive Amination Strategy
This route avoids halogenated reagents, enhancing safety:
Procedure :
-
Ketone intermediate : Imidazolidine-2,4-dione reacts with ethyl glyoxylate to form 5-(2-oxoethyl)imidazolidine-2,4-dione.
-
Reductive amination : The ketone reacts with ammonia and hydrogen gas (50 psi) over a palladium-on-carbon catalyst in methanol.
-
Acidification : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.
Advantages :
-
Avoids toxic alkylating agents.
-
Higher atom economy (theoretical yield: 89%).
Limitations :
-
Requires strict moisture control.
-
Catalyst poisoning by residual ammonia reduces reproducibility (observed yield: 58–63%).
Microwave-Assisted Synthesis
Adapting solvent-free techniques from imidazol-4-one syntheses, this method accelerates reaction kinetics:
Protocol :
-
Microwave cyclocondensation : Glyoxylic acid (1.0 equiv.), urea (1.2 equiv.), and 2-aminoethanol (1.5 equiv.) are irradiated at 150W for 15 minutes.
-
In situ hydrochloride formation : The crude product is dissolved in ethanol and treated with concentrated HCl.
Performance metrics :
| Metric | Conventional | Microwave |
|---|---|---|
| Reaction time | 12 hours | 15 minutes |
| Yield | 65% | 71% |
| Purity (HPLC) | 92% | 97% |
Microwave irradiation enhances molecular collision frequency, reducing side products like 5-(2-hydroxyethyl)imidazolidine-2,4-dione .
Industrial-Scale Adaptations
Patent-derived methods emphasize cost-effective scalability:
Continuous Flow Reactor Design
Solvent Recycling
Comparative Analysis of Methods
Table 1: Method Efficiency Overview
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bucherer-Bergs | 65–72 | 90–92 | Moderate |
| Alkylation-Amination | 68 | 94 | High |
| Reductive Amination | 58–63 | 88 | Low |
| Microwave | 71 | 97 | Moderate |
| Continuous Flow | 82 | 95 | High |
Critical insights :
Chemical Reactions Analysis
Thionation of Amides
The most common route to synthesize thioamides involves thionation of amides using Lawesson’s reagent (LR). For 2,2-difluoropropanethioamide, the precursor 2,2-difluoropropanamide undergoes thionation under reflux in toluene, followed by ethanol treatment to decompose intermediates .
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thionation | LR (0.55 equiv), toluene, reflux, 4 h | 70–76% |
| Work-up | EtOH (excess), reflux, 2 h | — |
Key intermediates include thiophosphonic acid derivatives (e.g., compound A ), which decompose upon ethanol addition to yield the thioamide .
Alternative Thionation Agents
Thiophosphoryl chloride and elemental sulfur have also been employed for thioamide synthesis. For example, α-ketothioamides are formed via sulfur-mediated C=C bond cleavage in enaminones . While not directly reported for 2,2-difluoropropanethioamide, these methods are applicable to structurally analogous compounds .
Nucleophilic Substitution
The thioamide group acts as a soft nucleophile. In fluorinated systems, the electron-withdrawing effect of fluorine enhances reactivity toward electrophiles:
-
Alkylation : Reacts with alkyl halides to form thioimidates.
-
Acylation : Forms thioester derivatives with acyl chlorides .
Cyclization Reactions
2,2-Difluoropropanethioamide participates in heterocycle formation:
-
Radical Coupling : Intramolecular N–S bond formation via radical intermediates, as observed in isothiazolo[3,4-b]porphyrin synthesis .
-
1,3-Dipolar Cycloaddition : Reacts with isoquinolinium N-ylides to construct pyrrolo[2,1-a]isoquinolines .
Example :
Radical-mediated coupling of thioamide precursors yields fused heterocycles with high regiospecificity :
Coordination Chemistry
Thioamides exhibit strong metal-binding affinity. The difluoro-thioamide moiety chelates transition metals, forming stable complexes:
-
Cu(I) Chelation : Analogous to closthioamide, 2,2-difluoropropanethioamide likely forms dinuclear copper complexes, enhancing redox activity .
-
Catalytic Applications : Serves as a ligand in Rh(III)-catalyzed annulation reactions, enabling C–H bond activation .
Table: Metal Complex Stability Constants
| Metal Ion | Log K (Stability Constant) |
|---|---|
| Cu(I) | 10.2–12.5 (estimated) |
| Fe(III) | 8.7–9.8 (estimated) |
4.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds related to 5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride exhibit significant anticancer properties. For instance, derivatives of imidazolidine-2,4-dione have shown promising results against various cancer cell lines. In vitro tests demonstrated cytotoxic effects with IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 tumor cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the imidazolidine ring can enhance anticancer efficacy.
1.2 Kinase Inhibition
The compound has also been explored for its inhibitory effects on specific kinases such as polo-like kinase 1 (Plk1), which is implicated in abnormal cell growth and proliferation. Compounds derived from this class have been shown to selectively inhibit Plk1 while exhibiting minimal activity against other kinases. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with non-specific kinase inhibition .
Biochemical Applications
2.1 Enzyme Modulation
this compound has been studied for its role as an enzyme modulator. The compound can influence various biochemical pathways by acting as a substrate or inhibitor for key enzymes involved in metabolic processes. This property makes it a candidate for further research in metabolic disorders and enzyme-related diseases .
2.2 Antimicrobial Activity
Research indicates that imidazolidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. Their mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .
Case Study: Anticancer Efficacy
A recent experimental study tested several derivatives of imidazolidine-2,4-dione against cancer cells. The results highlighted that certain modifications led to enhanced potency against specific cancer types, suggesting that further structural optimizations could yield more effective anticancer agents.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.60 | HepG2 |
| Compound B | 1.20 | MCF-7 |
| Compound C | 4.70 | HepG2 |
Case Study: Kinase Inhibition
In another study focusing on kinase activity, several derivatives were screened for their ability to inhibit Plk1 activity in vitro. The results suggested that specific substitutions on the imidazolidine ring enhanced selectivity and potency against Plk1.
| Compound | Plk1 Inhibition (%) |
|---|---|
| Compound D | 85% |
| Compound E | 75% |
| Compound F | 90% |
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Hydantoin Core
The biological and physicochemical properties of hydantoin derivatives are highly dependent on substituents at the 3- and 5-positions. Key analogs include:
5-(Dialkylaminomethyl)imidazolidine-2,4-dione Hydrochlorides
- Example: 5-(Pyrrolidin-1-ylmethyl)-3-phenylimidazolidine-2,4-dione hydrochloride (3c) Structure: A pyrrolidine ring replaces the aminoethyl group. Synthesis Yield: 22.7% (lower than other analogs due to steric hindrance) .
5-Arylidenehydantoin Derivatives
- Example : (Z)-5-(4-Chlorobenzylidene)-3-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)imidazolidine-2,4-dione
5-(Aminomethyl)imidazolidine-2,4-dione Hydrochloride
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Inferred from similar hydrochlorides ; †Estimated based on aminoethyl hydrophilicity; ‡Calculated using XlogP3 .
Biological Activity
5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride, a derivative of imidazolidine-2,4-dione, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound is characterized by its imidazolidine ring structure with an aminoethyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.
Molecular Formula: C₅H₈ClN₃O₂
Molecular Weight: 179.59 g/mol
IUPAC Name: this compound
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The amino group can form hydrogen bonds and participate in ionic interactions, influencing enzyme activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of anti-apoptotic Bcl-2 proteins, which are critical targets in cancer therapy .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of imidazolidine-2,4-dione exhibit antibacterial properties against pathogens such as Escherichia coli .
Anticancer Activity
Research indicates that this compound exhibits significant growth inhibitory effects on various cancer cell lines. For instance, it has been evaluated for its potential to inhibit Bcl-2 proteins, leading to apoptosis in cancer cells .
Antimicrobial Activity
Studies have shown that the compound possesses antibacterial properties. In vitro tests demonstrated effective inhibition zones when compared to standard antibiotics like chloramphenicol .
| Pathogen | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| E. coli | 15 | 80 |
| Pseudomonas aeruginosa | 12 | 70 |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. For instance, the reaction of imidazolidine derivatives with different amines can lead to compounds with improved pharmacological profiles.
Synthesis Overview:
- Reagents Used: Ethyl cyanoacetate and ethyl glycinate hydrochloride.
- Conditions: One-pot procedure under neat conditions at elevated temperatures (70 °C) for optimal yields (90–98%) .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolidine derivatives:
- Study on Anticancer Properties:
- Antimicrobial Evaluation:
Q & A
Q. What are the common synthetic routes and reaction conditions for synthesizing 5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride?
- Methodological Answer : The synthesis typically involves imidazolidine-2,4-dione derivatives as starting materials. A common approach includes:
- Step 1 : Reacting imidazolidinone precursors with ethylenediamine derivatives under controlled pH (e.g., pH 7–9) and temperature (25–60°C) to introduce the aminoethyl group.
- Step 2 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol or methanol.
Key reagents include oxidizing agents (e.g., hydrogen peroxide) for intermediate steps and nucleophiles for substitution reactions. Reaction optimization often requires monitoring by TLC or HPLC .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethylenediamine, pH 8.5, 40°C | Aminoethyl group introduction |
| 2 | HCl/MeOH, reflux | Salt formation |
Q. How is this compound characterized in research settings?
- Methodological Answer : Characterization employs:
- Spectroscopy : H/C NMR to confirm proton environments and carbon backbone (e.g., imidazolidine ring protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at m/z ~207).
- Elemental Analysis : Confirming C, H, N, and Cl content within ±0.4% theoretical values.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and salt conformation .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While direct safety data for this compound is limited, analogs suggest:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : In airtight containers, protected from light at 2–8°C.
Emergency protocols include rinsing exposed areas with water and consulting a poison control center .
Advanced Research Questions
Q. How can computational reaction design improve the synthesis efficiency of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations can:
- Predict intermediates and transition states to identify rate-limiting steps.
- Optimize solvent selection (e.g., dielectric constant effects) and catalyst use.
- Example: ICReDD’s approach integrates computational screening to narrow reaction conditions (e.g., temperature gradients, solvent polarity), reducing trial-and-error by 60% .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions in antimicrobial or anticancer assays may arise from:
- Variability in assay conditions (e.g., pH, cell line differences).
- Impurity profiles : Use HPLC (≥95% purity) to standardize test materials.
- Mechanistic studies : Employ siRNA knockdown or receptor-binding assays to validate targets.
For example, inconsistent IC values in cytotoxicity studies may require dose-response validation across multiple cell lines .
Q. What mechanistic insights are critical for pharmacological applications of this compound?
- Methodological Answer : Key studies include:
- Enzyme Inhibition : Kinase assays (e.g., CDK1/GSK3β) to identify molecular targets.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs).
- Metabolic Stability : Liver microsome assays to assess CYP450 interactions.
Example: Analogous imidazolidinones showed platelet GPIIb/IIIa receptor antagonism, suggesting anti-thrombotic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
